Welcome to the BenchChem Online Store!
molecular formula C6H6N2O B1616193 4-Nitrosoaniline CAS No. 659-49-4

4-Nitrosoaniline

Cat. No. B1616193
M. Wt: 122.12 g/mol
InChI Key: SALQMMXSINGXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06552229B1

Procedure details

Conventionally, 4-nitrosoaniline is prepared by contacting aniline with sodium nitrite (NaNO2) to produce N-nitrosoaniline and then subjecting the N-nitrosoaniline to Fischer-Hepp rearrangement in acidic condition (Tetrahedron, 1975, 31, 1343-9), or by contacting p-nitrosophenol with ammonia or ammonium chloride (NH4Cl) (U.S. Pat. No. 3,338,966; and J. Chem. Soc., 1955, 2049).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:8]([O-:10])=[O:9].[Na+]>>[N:8]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)=[O:10].[N:8]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=O)C1=CC=C(N)C=C1
Name
Type
product
Smiles
N(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06552229B1

Procedure details

Conventionally, 4-nitrosoaniline is prepared by contacting aniline with sodium nitrite (NaNO2) to produce N-nitrosoaniline and then subjecting the N-nitrosoaniline to Fischer-Hepp rearrangement in acidic condition (Tetrahedron, 1975, 31, 1343-9), or by contacting p-nitrosophenol with ammonia or ammonium chloride (NH4Cl) (U.S. Pat. No. 3,338,966; and J. Chem. Soc., 1955, 2049).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:8]([O-:10])=[O:9].[Na+]>>[N:8]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)=[O:10].[N:8]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=O)C1=CC=C(N)C=C1
Name
Type
product
Smiles
N(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.